O-(4-Aminophenyl) O,O-dimethyl phosphorothioate
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Overview
Description
O-(4-Aminophenyl) O,O-dimethyl phosphorothioate is an organophosphorus compound known for its applications in various fields, including agriculture and scientific research. This compound is characterized by the presence of a phosphorothioate group, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Aminophenyl) O,O-dimethyl phosphorothioate typically involves the reaction of 4-aminophenol with O,O-dimethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
O-(4-Aminophenyl) O,O-dimethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphorothioates.
Scientific Research Applications
O-(4-Aminophenyl) O,O-dimethyl phosphorothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Employed in studies involving enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of O-(4-Aminophenyl) O,O-dimethyl phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. This mechanism is similar to that of other organophosphorus compounds used as insecticides.
Comparison with Similar Compounds
Similar Compounds
O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate:
O,O-Diethyl O-(4-nitrophenyl) phosphorothioate:
Uniqueness
O-(4-Aminophenyl) O,O-dimethyl phosphorothioate is unique due to the presence of the amino group, which imparts different reactivity and potential applications compared to its nitro-substituted counterparts. The amino group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
13244-86-5 |
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Molecular Formula |
C8H12NO3PS |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
4-dimethoxyphosphinothioyloxyaniline |
InChI |
InChI=1S/C8H12NO3PS/c1-10-13(14,11-2)12-8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 |
InChI Key |
CIKAVYHMBMVONV-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)N |
Origin of Product |
United States |
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